Predicted pKa: 3.2 Units Higher Basicity Compared to Common β-Amino Alcohols
The predicted pKa (acid dissociation constant) of 1-amino-2,3,3-trimethylbutan-2-ol is 12.99 ± 0.50, indicating significantly stronger basicity compared to its less hindered analogs 2-amino-2-methyl-1-propanol (AMP) and 1-amino-2-methylpropan-2-ol. The measured pKa of AMP is 9.7, and the calculated pKa for 1-amino-2-methylpropan-2-ol is 9.8. This difference of approximately 3.2 pKa units means the target compound is over 1,500 times more basic at its amine center, profoundly affecting its protonation state and nucleophilic character in aqueous and protic media . This property is crucial for designing reactions where a non-protonated, highly nucleophilic amine is required under near-neutral pH conditions .
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 12.99 ± 0.50 (Predicted) |
| Comparator Or Baseline | Comparator 1: 2-Amino-2-methyl-1-propanol (AMP), pKa = 9.7 (Measured, 25°C). Comparator 2: 1-Amino-2-methylpropan-2-ol, pKa = 9.8 (Calculated). |
| Quantified Difference | ΔpKa ≈ 3.2 (Target compound is >1500x more basic) |
| Conditions | Predicted values via computational methods; Measured pKa for AMP at 25°C |
Why This Matters
This large difference in basicity dictates the compound's suitability for specific pH-controlled syntheses and its behavior in biological assays, making it a distinct tool compared to common, less basic amino alcohols.
